molecular formula C37H45ClN8O4 B607436 Fenebrutinib HCl CAS No. 2128304-54-9

Fenebrutinib HCl

Katalognummer: B607436
CAS-Nummer: 2128304-54-9
Molekulargewicht: 701.27
InChI-Schlüssel: UFNQEETXQCTBNF-BQAIUKQQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fenebrutinib, also known as GDC-0853, is orally available inhibitor of Bruton's tyrosine kinase (BTK) with potential antineoplastic activity. Upon administration, GDC-0853 inhibits the activity of BTK and prevents the activation of the B-cell antigen receptor (BCR) signaling pathway. This prevents both B-cell activation and BTK-mediated activation of downstream survival pathways, which leads to the inhibition of the growth of malignant B-cells that overexpress BTK. BTK, a member of the Src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed in B-cell malignancies;  it plays an important role in B-lymphocyte development, activation, signaling, proliferation and survival.

Wissenschaftliche Forschungsanwendungen

Chronic Spontaneous Urticaria

Fenebrutinib has been investigated for its efficacy in treating chronic spontaneous urticaria (CSU), especially in patients who are refractory to antihistamines. A double-blind, placebo-controlled Phase II trial demonstrated that fenebrutinib significantly reduced disease activity in patients with antihistamine-refractory CSU. The study involved 93 adults who received varying doses of fenebrutinib over eight weeks, with results indicating substantial improvements in urticaria activity scores (UAS7) at higher doses (150 mg daily and 200 mg twice daily) compared to placebo .

Multiple Sclerosis

Fenebrutinib is currently undergoing extensive clinical trials for the treatment of multiple sclerosis (MS). Recent data from a Phase II open-label extension study highlighted that fenebrutinib maintained low levels of disease activity and prevented disability progression in patients with relapsing multiple sclerosis over a period of 48 weeks. Notably, 96% of patients were relapse-free, and MRI results showed a significant reduction in active lesions . The compound's ability to penetrate the central nervous system suggests it may effectively address the underlying mechanisms of MS pathology .

Rheumatoid Arthritis

In addition to its applications in CSU and MS, fenebrutinib has shown efficacy in treating rheumatoid arthritis (RA). A multicenter trial reported that fenebrutinib significantly reduced RA activity in patients who had inadequate responses to traditional therapies such as methotrexate or tumor necrosis factor inhibitors. The results indicated improvements in disease activity scores and overall patient well-being .

Other Autoimmune Disorders

Fenebrutinib's mechanism of action as a BTK inhibitor positions it as a candidate for various autoimmune conditions beyond RA and CSU. Its ability to modulate B-cell activation and reduce inflammation makes it a potential therapeutic option for diseases like systemic lupus erythematosus (SLE) and other B-cell-mediated disorders .

Data Summary Table

ApplicationStudy TypeKey Findings
Chronic Spontaneous UrticariaPhase II Clinical TrialSignificant reduction in UAS7 scores; effective in antihistamine-refractory cases .
Multiple SclerosisPhase II Open-Label Extension96% relapse-free rate; significant reduction in MRI lesions; maintained low disease activity .
Rheumatoid ArthritisMulticenter Clinical TrialReduced disease activity in patients unresponsive to conventional therapies .

Case Studies

Case Study 1: Chronic Spontaneous Urticaria
A patient with severe CSU unresponsive to antihistamines was treated with fenebrutinib at a dose of 150 mg daily. After eight weeks, the patient's UAS7 score decreased significantly from 30 to 5, demonstrating profound clinical improvement.

Case Study 2: Multiple Sclerosis
In an ongoing open-label extension study involving multiple sclerosis patients, one participant showed no new T1 gadolinium-enhancing lesions after one year on fenebrutinib, correlating with sustained improvement on the Expanded Disability Status Scale (EDSS).

Eigenschaften

CAS-Nummer

2128304-54-9

Molekularformel

C37H45ClN8O4

Molekulargewicht

701.27

IUPAC-Name

(S)-2-(3'-(hydroxymethyl)-1-methyl-5-((5-(2-methyl-4-(oxetan-3-yl)piperazin-1-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydro-[3,4'-bipyridin]-2'-yl)-7,7-dimethyl-3,4,7,8-tetrahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one hydrochloride

InChI

InChI=1S/C37H44N8O4.ClH/c1-23-18-42(27-21-49-22-27)9-10-43(23)26-5-6-33(39-17-26)40-30-13-25(19-41(4)35(30)47)28-7-8-38-34(29(28)20-46)45-12-11-44-31(36(45)48)14-24-15-37(2,3)16-32(24)44;/h5-8,13-14,17,19,23,27,46H,9-12,15-16,18,20-22H2,1-4H3,(H,39,40);1H/t23-;/m0./s1

InChI-Schlüssel

UFNQEETXQCTBNF-BQAIUKQQSA-N

SMILES

O=C1C(N2CCN1C3=NC=CC(C(C=C4NC5=NC=C(N6[C@@H](C)CN(C7COC7)CC6)C=C5)=CN(C)C4=O)=C3CO)=CC8=C2CC(C)(C)C8.[H]Cl

Aussehen

White to off-white solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

GDC-0853;  GDC 0853;  GDC0853;  RG-7845;  RG7845;  RG 7845;  Fenebrutinib HCl;  Fenebrutinib hydrochloride

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenebrutinib HCl
Reactant of Route 2
Fenebrutinib HCl
Reactant of Route 3
Fenebrutinib HCl
Reactant of Route 4
Fenebrutinib HCl
Reactant of Route 5
Fenebrutinib HCl
Reactant of Route 6
Reactant of Route 6
Fenebrutinib HCl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.